1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with two phenyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,1,1-trifluoro-2-phenyl-2-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal applications, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical properties.
1,4-Diphenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1,4-Diphenyl-5-methyl-1H-pyrazole:
Uniqueness: The trifluoromethyl group in this compound imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
CAS No. |
197907-34-9 |
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Molecular Formula |
C16H11F3N2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
1,4-diphenyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)15-14(12-7-3-1-4-8-12)11-20-21(15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
AJMKXTIAGKPWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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